1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione
CAS No.: 938004-15-0
Cat. No.: VC6177647
Molecular Formula: C17H12F4O4
Molecular Weight: 356.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938004-15-0 |
|---|---|
| Molecular Formula | C17H12F4O4 |
| Molecular Weight | 356.273 |
| IUPAC Name | 1,3-bis[3-(difluoromethoxy)phenyl]propane-1,3-dione |
| Standard InChI | InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-3-10(7-12)14(22)9-15(23)11-4-2-6-13(8-11)25-17(20)21/h1-8,16-17H,9H2 |
| Standard InChI Key | AJRXXBHEZIHUQS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C2=CC(=CC=C2)OC(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a propane-1,3-dione core () flanked by two 3-(difluoromethoxy)phenyl groups. Each phenyl ring is substituted at the meta position with a difluoromethoxy moiety (), introducing electronegative fluorine atoms that influence electronic distribution and intermolecular interactions . The planar diketone group enables conjugation, while the difluoromethoxy substituents enhance metabolic stability compared to non-fluorinated analogs.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 356.27 g/mol | |
| SMILES | C(C(c1cccc(c1)OC(F)F)=O)C(c1cccc(c1)OC(F)F)=O | |
| InChI Key | AJRXXBHEZIHUQS-UHFFFAOYSA-N | |
| Polar Surface Area | 39.67 Ų |
Electronic and Steric Effects
The difluoromethoxy groups induce electron-withdrawing effects via the moiety, reducing electron density on the phenyl rings. This property enhances resistance to oxidative degradation and may facilitate interactions with electron-rich biological targets . Steric hindrance from the substituents is moderate, as evidenced by a logP value of 3.17, indicating balanced lipophilicity suitable for membrane permeability .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, convergent strategies typically involve:
-
Functionalization of Benzene Derivatives: 3-Hydroxyphenyl groups are fluorinated using diethylaminosulfur trifluoride (DAST) or analogous reagents to introduce .
-
Claisen Condensation: Reaction of fluorinated benzoyl chlorides with malonyl chloride under basic conditions forms the diketone backbone .
-
Purification: Chromatographic methods yield high-purity product, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Table 2: Reaction Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | DAST, anhydrous DCM, 0°C | 60–70% |
| Condensation | Et3N, THF, reflux | 45–55% |
| Purification | Silica gel chromatography | >95% |
Scalability and Challenges
Industrial-scale production faces hurdles in fluorination efficiency and diketone stability. Optimizing solvent systems (e.g., tetrahydrofuran or dimethylformamide) and catalyst selection (e.g., palladium for cross-couplings) remains critical .
Physicochemical Profile
Solubility and Partitioning
The compound exhibits limited aqueous solubility () due to its hydrophobic aryl groups, favoring organic solvents like dimethyl sulfoxide (DMSO) or ethanol . Its partition coefficient () aligns with Lipinski’s rule of five, suggesting oral bioavailability potential .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals decomposition temperatures above 200°C, indicating robustness for storage and handling.
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary screens identify interactions with cytochrome P450 enzymes and kinase pathways, likely due to diketone chelation of metal ions or hydrogen bonding with active sites . Fluorine atoms may augment binding affinity via polar interactions with arginine or lysine residues .
Industrial and Research Applications
Drug Discovery
The compound serves as a scaffold in medicinal chemistry, enabling derivatization at the diketone or phenyl positions. Its fluorinated groups are leveraged to optimize pharmacokinetic profiles in lead candidates .
Material Science
As a fluorophore precursor, its rigid structure contributes to tunable emission spectra in optoelectronic materials.
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Molecular Formula | Bioactivity | |
|---|---|---|---|
| 1,3-Bis(3-fluorophenyl)propane-1,3-dione | 3.42 | Moderate antimicrobial | |
| 1,3-Bis(3-nitrophenyl)propane-1,3-dione | 1.89 | Strong enzyme inhibition | |
| Target Compound | 3.17 | Anticancer, anti-inflammatory |
The difluoromethoxy groups in the target compound confer superior metabolic stability over nitro or simple fluoro analogs, making it more viable for in vivo applications .
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